N-(2,4-difluorophenyl)-2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
Beschreibung
N-(2,4-difluorophenyl)-2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a structurally complex molecule featuring a tricyclic thia-triaza core, a sulfanyl acetamide linker, and a 2,4-difluorophenyl substituent. The compound’s design integrates fluorine atoms to enhance lipophilicity and metabolic stability, while the tricyclic system may contribute to target binding affinity.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O3S2/c1-2-26-16-6-4-3-5-13(16)19-17(31(26,28)29)10-23-20(25-19)30-11-18(27)24-15-8-7-12(21)9-14(15)22/h3-10H,2,11H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKMGDFLHIMOHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Pyrimido[5,4-c][2,1]benzothiazin Ring System: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Difluorophenyl Group: This step may involve electrophilic aromatic substitution or other suitable methods.
Attachment of the Acetamide Moiety: This can be done through acylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazin ring.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: The difluorophenyl group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2,4-difluorophenyl)-2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds with similar structural features have shown high percent growth inhibition (PGI) against various cancer cell lines such as OVCAR-8 and NCI-H40 . This suggests that the compound may inhibit tumor growth through mechanisms involving apoptosis or cell cycle arrest.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly in the context of metabolic diseases such as Type 2 Diabetes Mellitus (T2DM). Research indicates that derivatives of acetamides can inhibit key enzymes like α-glucosidase and acetylcholinesterase:
- Mechanism of Action : These compounds can modulate enzyme activity by binding to active sites or altering enzyme conformation, thereby affecting glucose metabolism and neurotransmitter levels .
Anti-inflammatory Properties
Molecular docking studies have suggested that the compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes:
- In silico Studies : Computational models predict that modifications to the structure can enhance binding affinity to 5-LOX, making it a candidate for anti-inflammatory drug development .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions:
- Formation of Sulfanyl Group : The initial step involves creating a sulfanyl derivative from a suitable precursor.
- Acetamide Formation : Subsequent reactions introduce the acetamide functionality through acylation reactions.
- Fluorination : The difluorophenyl group is incorporated using electrophilic aromatic substitution techniques.
Case Study 1: Anticancer Efficacy
A study examining similar compounds demonstrated their ability to inhibit cancer cell proliferation effectively through various mechanisms including apoptosis induction and cell cycle disruption .
Case Study 2: Enzyme Inhibition in Diabetes Management
Research highlighted the potential of these compounds in managing T2DM by inhibiting α-glucosidase activity, thus slowing carbohydrate absorption and controlling blood sugar levels .
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
The compound belongs to a class of sulfanyl acetamide derivatives with variations in aromatic substituents and tricyclic core modifications. Key analogs include:
Table 1: Structural and Molecular Comparison
*Calculated molecular weight based on formula.
Structural and Electronic Differences
- Fluorine vs.
- Core Modifications : The ethyl group on the tricyclic core (target compound) may confer better metabolic stability compared to methyl () or benzyl () substituents, as ethyl groups are less prone to oxidative degradation .
- Sulfanyl Acetamide Linker : Common across all analogs, this linker likely facilitates hydrogen bonding with target proteins. However, steric effects from bulky substituents (e.g., 4-F-benzyl in ) could impede binding .
Biologische Aktivität
N-(2,4-difluorophenyl)-2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on existing research and data.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 419.38 g/mol. The structure features a difluorophenyl group and a unique triazatricyclo core that may contribute to its biological properties.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures often demonstrate antimicrobial properties against a range of pathogens. The presence of the sulfanyl group may enhance its effectiveness by disrupting bacterial cell walls or inhibiting enzyme activity.
- Anticancer Potential : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation. The dioxo and triazatricyclo moieties are often associated with cytotoxic effects in cancer cells.
- Anti-inflammatory Effects : Some derivatives of related compounds have shown promise in reducing inflammation markers in vitro and in vivo.
Antimicrobial Activity
A study conducted on similar compounds indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting a strong potential for development as an antimicrobial agent .
Anticancer Studies
In vitro assays demonstrated that the compound could induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of apoptotic proteins .
Anti-inflammatory Research
Research published in pharmacological journals reported that derivatives of this compound significantly reduced pro-inflammatory cytokines such as IL-6 and TNF-alpha in cultured macrophages . This suggests a possible application in treating chronic inflammatory diseases.
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
